molecular formula C11H10O2 B1657725 1H-Indene-2-acetic acid CAS No. 57932-05-5

1H-Indene-2-acetic acid

Cat. No.: B1657725
CAS No.: 57932-05-5
M. Wt: 174.2 g/mol
InChI Key: DOVZNFSFVOYBQF-UHFFFAOYSA-N
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Description

1H-Indene-2-acetic acid is an organic compound belonging to the class of indene derivatives It is characterized by its indene ring structure fused with an acetic acid moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indene-2-acetic acid can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation of indene using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to avoid hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. Continuous flow reactors and large-scale batch processes are often employed to meet commercial demands. Purification steps such as recrystallization or column chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1H-Indene-2-acetic acid undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form indene-2,3-dicarboxylic acid using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol, yielding 1H-indene-2-ethanol.

  • Substitution: Electrophilic substitution reactions can occur at the indene ring, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Lewis acids like aluminum chloride, and various electrophiles.

Major Products Formed:

  • Indene-2,3-dicarboxylic acid (from oxidation)

  • 1H-indene-2-ethanol (from reduction)

  • Various substituted indenes (from electrophilic substitution)

Scientific Research Applications

1H-Indene-2-acetic acid has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.

  • Medicine: Research has explored its use in developing therapeutic agents for various diseases.

  • Industry: It is used in the production of dyes, fragrances, and other chemical products.

Mechanism of Action

The mechanism by which 1H-Indene-2-acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory properties may be attributed to the inhibition of certain enzymes or signaling pathways involved in the inflammatory response. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • Indole-3-acetic acid

  • 2-(1H-inden-2-yl)acetic acid

  • 5-fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic acid

Properties

IUPAC Name

2-(1H-inden-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-11(13)7-8-5-9-3-1-2-4-10(9)6-8/h1-5H,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVZNFSFVOYBQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C=C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40500190
Record name (1H-Inden-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57932-05-5
Record name (1H-Inden-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Indene-2-acetic acid
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1H-Indene-2-acetic acid
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1H-Indene-2-acetic acid
Reactant of Route 4
1H-Indene-2-acetic acid
Reactant of Route 5
1H-Indene-2-acetic acid
Reactant of Route 6
1H-Indene-2-acetic acid

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